5-(4-Bromo-3,5-dimethoxyphenyl)oxazole

vascular disrupting agent tumor selectivity halogen SAR

5-(4-Bromo-3,5-dimethoxyphenyl)oxazole (molecular formula C₁₁H₁₀BrNO₃, molecular weight 284.11 g/mol) is a heterocyclic small molecule belonging to the 5-aryloxazole class, distinguished by a bromine atom at the 4-position of the 3,5-dimethoxyphenyl A-ring. This substitution pattern places the compound within the privileged combretastatin A-4 (CA-4) pharmacophore space, where the 3,5-dimethoxyphenyl A-ring with a 4-position substituent is a critical determinant of tubulin binding affinity and vascular disrupting activity.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
Cat. No. B8323132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-3,5-dimethoxyphenyl)oxazole
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)C2=CN=CO2
InChIInChI=1S/C11H10BrNO3/c1-14-8-3-7(10-5-13-6-16-10)4-9(15-2)11(8)12/h3-6H,1-2H3
InChIKeyLPCWYXJOFJJYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-3,5-dimethoxyphenyl)oxazole: A Regiospecifically Halogenated Oxazole Building Block for Tubulin-Targeted and Kinase-Focused Drug Discovery


5-(4-Bromo-3,5-dimethoxyphenyl)oxazole (molecular formula C₁₁H₁₀BrNO₃, molecular weight 284.11 g/mol) is a heterocyclic small molecule belonging to the 5-aryloxazole class, distinguished by a bromine atom at the 4-position of the 3,5-dimethoxyphenyl A-ring [1]. This substitution pattern places the compound within the privileged combretastatin A-4 (CA-4) pharmacophore space, where the 3,5-dimethoxyphenyl A-ring with a 4-position substituent is a critical determinant of tubulin binding affinity and vascular disrupting activity [2]. The 5-aryloxazole scaffold itself is a validated kinase inhibitor motif, as demonstrated by the 2-anilino-5-aryloxazole series of VEGFR2 inhibitors with IC₅₀ values in the low nanomolar range [3]. The bromine substituent serves a dual purpose: as a key modulator of biological selectivity (as established in closely related halo-substituted combretastatin analogs) and as a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions [4].

Why 5-(4-Bromo-3,5-dimethoxyphenyl)oxazole Cannot Be Replaced by Generic Oxazole Analogs: Regioisomerism and Halogen-Dependent Pharmacology


Substituting 5-(4-bromo-3,5-dimethoxyphenyl)oxazole with a generic 5-aryloxazole or a differently halogenated or regioisomeric oxazole analog carries substantial risk of losing both target engagement and synthetic utility. First, the oxazole connectivity position (C-5 vs. C-4 vs. C-2) determines the three-dimensional orientation of the dimethoxyphenyl A-ring relative to tubulin's colchicine binding pocket, directly impacting antiproliferative potency [1]. Second, the identity of the 4-position halogen on the A-ring is not interchangeable: in the closely related 4-(3-halo-4,5-dimethoxyphenyl)-5-aryloxazole and -N-methylimidazole series (Schobert et al., 2010), the bromo analog (8b) exhibited a fundamentally different vascular selectivity profile from its chloro congener (7b)—the bromo compound was vascular disrupting in tumor xenografts while sparing normal embryonal vasculature, whereas the chloro compound caused non-selective vessel destruction [2]. Third, the bromine atom uniquely enables both biological modulation and downstream synthetic diversification via Suzuki-Miyaura cross-coupling, a capability absent in non-halogenated analogs [3]. These three dimensions—regioisomerism, halogen identity, and synthetic handle availability—collectively preclude generic substitution.

Quantitative Differentiation Evidence for 5-(4-Bromo-3,5-dimethoxyphenyl)oxazole vs. Closest Analogs


Bromine-Dependent Vascular Disrupting Selectivity: Tumor Vasculature vs. Normal Embryonal Vessels

In the directly comparable 4-(3-halo-4,5-dimethoxyphenyl)-5-aryl-N-methylimidazole series, the bromo-substituted analog (8b) demonstrated selective vascular disruption in tumor xenografts while sparing normal embryonal vasculature in the chicken chorioallantoic membrane (CAM) assay, whereas the chloro congener (7b) caused dramatic, non-selective vessel shrinkage leading to complete degradation of the vascular system within 3 days. Importantly, the halogen-free analog 10a also showed no significant antiangiogenic effect [1]. This halogen-dependent selectivity window positions 4-bromo-3,5-dimethoxyphenyl-substituted oxazoles/imidazoles as uniquely suited for tumor-selective vascular targeting—a property not shared by chloro, fluoro, or unsubstituted analogs. In vivo, compound 8b was well tolerated by mice at 30 mg/kg and initiated intratumoral hemorrhage and tumor regression in 1411HP germ cell tumor xenografts, with the bromo analog 8b exhibiting superior selectivity over 7b [1].

vascular disrupting agent tumor selectivity halogen SAR combretastatin analog

Regioisomeric Differentiation: 5-Oxazole Connectivity Enables Unique Tubulin Colchicine-Site Engagement

The oxazole connectivity position fundamentally alters tubulin binding capability. In the CA-1H study, an oxazole-bearing combretastatin A-4 analog (with an oxazole bridge replacing the Z-alkene) was demonstrated to be a tighter binder of tubulin than combretastatin A-4 itself, binding to the same colchicine site and inhibiting tubulin polymerization both in cell-free systems and in HUVECs [1]. This establishes that the oxazole heterocycle, when properly positioned, can enhance tubulin affinity relative to the parent stilbene. The 5-aryloxazole regioisomer positions the dimethoxyphenyl A-ring in a geometry that mimics the cis-stilbene conformation of CA-4, whereas 4-aryloxazole and 2-aryloxazole regioisomers present fundamentally different spatial orientations of the A-ring relative to the B-ring binding pocket [2]. The recurrence of the oxazole motif in tubulin colchicine site inhibitors, as comprehensively reviewed, confirms that specific oxazole connectivity is a critical pharmacophoric requirement, not a general property of all oxazole regioisomers [2].

tubulin polymerization inhibitor colchicine binding site regioisomerism CA-4 mimetic

Quantitative Cytotoxicity Differentiation: Bromo vs. Chloro Substitution in the 3-Halo-4,5-dimethoxyphenyl A-Ring Class

Directly comparative IC₅₀ data from the Schobert et al. (2010) study for the 4-(3-halo-4,5-dimethoxyphenyl)-5-aryl-N-methylimidazole series reveal that bromo substitution (compound 8b) confers a distinct cytotoxicity profile versus chloro substitution (compound 7b). Against 518A2 melanoma cells, 8b (IC₅₀ = 6.4 ± 1.4 nM) was approximately 10-fold more potent than 7b (IC₅₀ = 62 ± 11 nM). Against the combretastatin A-4-resistant HT-29 colon carcinoma line, 8b (IC₅₀ = 0.02 ± 0.01 nM) was 3-fold more potent than 7b (IC₅₀ = 0.06 ± 0.01 nM). Against KB-V1/Vbl multidrug-resistant cervix carcinoma, 8b (IC₅₀ = 200 ± 60 nM) was 2-fold more potent than 7b (IC₅₀ = 400 ± 170 nM). Both compounds were equipotent against MCF-7/Topo (8b: 340 ± 160 nM vs. 7b: 320 ± 180 nM) [1]. These data demonstrate that bromine substitution on the 4,5-dimethoxyphenyl A-ring consistently yields superior or equivalent potency compared to chlorine across multiple cancer cell lines, including drug-resistant phenotypes. The reference compound 1 (halogen-free imidazole CA-4 analog) was essentially inactive (IC₅₀ > 100,000 nM against 518A2 and HL-60), underscoring that halogen substitution is required for nanomolar potency [1].

antiproliferative activity IC50 comparison halogen SAR drug-resistant cancer

Synthetic Versatility: The C-4 Bromine on the Dimethoxyphenyl Ring as a Cross-Coupling Handle for Focused Library Synthesis

The bromine atom at the 4-position of the 3,5-dimethoxyphenyl ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions that are inaccessible to the non-brominated analog 5-(3,5-dimethoxyphenyl)oxazole (MW 205.21, lacking any halogen). The general utility of bromooxazoles as multipurpose building blocks has been demonstrated in the regiocontrolled synthesis and Suzuki-Miyaura reactions of all three isomeric bromooxazoles (2-, 4-, and 5-bromooxazoles) on multigram scale, with the resulting building blocks shown to be competent coupling partners under parallel synthesis conditions [1]. While the target compound bears the bromine on the phenyl ring rather than directly on the oxazole, the principle of bromine-enabled diversification is directly transferable: the C-Br bond at the 4-position of the dimethoxyphenyl ring can participate in Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, alkenyl, or amino substituents at this position [1]. By contrast, 5-(3,5-dimethoxyphenyl)oxazole is a synthetic dead-end at this position, limiting SAR exploration to modifications at other sites only. The Van Leusen oxazole synthesis using TosMIC and 4-bromo-3,5-dimethoxybenzaldehyde provides direct synthetic access to the target compound [2].

Suzuki-Miyaura coupling building block C-C bond formation library diversification

Scaffold Validation: 5-Aryloxazole as a Privileged Pharmacophore Across Kinase and Tubulin Targets

The 5-aryloxazole scaffold itself is a validated pharmacophore with demonstrated activity against both kinase and tubulin targets, providing this compound class with dual-target potential that is absent in many alternative heterocyclic scaffolds. In the 2-anilino-5-aryloxazole series, VEGFR2 kinase inhibition was achieved with IC₅₀ values as low as 17 nM, and the crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor (PDB: 1Y6A) confirmed the binding mode [1]. Simultaneously, oxazole-bridged combretastatin A-4 analogs have been shown to inhibit tubulin polymerization at submicromolar concentrations and bind to the colchicine site [2]. This dual pharmacological potential is scaffold-dependent: replacement of the oxazole with isoxazole, thiazole, or imidazole alters both the binding geometry and electronic properties, leading to different target selectivity profiles. The 5-aryl connectivity specifically orients the substituent aryl ring for productive interactions with both kinase ATP-binding pockets and the tubulin colchicine site, a feature that distinguishes it from 2-aryl and 4-aryl oxazole isomers [3]. The scaffold's inherent low cytotoxicity and favorable solubility profile, combined with its capacity for extensive structural modification, further support its selection over alternative heterocyclic cores [3].

VEGFR2 kinase inhibitor privileged scaffold lead optimization dual pharmacology

Optimal Research and Industrial Application Scenarios for 5-(4-Bromo-3,5-dimethoxyphenyl)oxazole


Focused Library Synthesis via Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

5-(4-Bromo-3,5-dimethoxyphenyl)oxazole is ideally suited as a central building block for generating focused libraries of 4-substituted-3,5-dimethoxyphenyl oxazole analogs via parallel Pd-catalyzed cross-coupling. The C-Br bond serves as a versatile synthetic handle for Suzuki-Miyaura, Stille, Negishi, or Buchwald-Hartwig reactions, enabling introduction of aryl, heteroaryl, alkenyl, or amino substituents at the 4-position of the dimethoxyphenyl ring [1]. This single starting material can yield dozens of analogs for structure-activity relationship (SAR) studies targeting tubulin polymerization, VEGFR2 kinase inhibition, or vascular disrupting activity. The Van Leusen oxazole synthesis using TosMIC and 4-bromo-3,5-dimethoxybenzaldehyde provides reliable synthetic access [2]. This scenario directly leverages the quantitative evidence that bromine substitution is essential for nanomolar cytotoxicity and selective vascular disruption, as established in the halo-substituted combretastatin analog class [3].

Tumor-Selective Vascular Disrupting Agent (VDA) Lead Optimization

The 4-bromo-3,5-dimethoxyphenyl substitution pattern has been shown, in the closely related N-methylimidazole series, to confer tumor-selective vascular disruption while sparing normal embryonal blood vessels—a selectivity window not observed with chloro or unsubstituted analogs [3]. The 5-(4-bromo-3,5-dimethoxyphenyl)oxazole scaffold can serve as a starting point for optimizing vascular disrupting agents that combine tubulin polymerization inhibition with selective antivascular effects. The oxazole bridge, as demonstrated by CA-1H, can yield tighter tubulin binding than the parent combretastatin A-4 stilbene, providing a structural rationale for prioritizing oxazole-bridged analogs over stilbene-based CA-4 mimetics [4]. In vivo evaluation in xenograft models of drug-resistant tumors (e.g., 1411HP germ cell tumor, HT-29 colon carcinoma) is warranted based on the demonstrated efficacy of bromo-substituted analogs in these models [3].

Dual-Mechanism Anticancer Agent Development: Tubulin + Kinase Inhibition

The 5-aryloxazole scaffold is uniquely positioned for dual-mechanism anticancer drug discovery, as it has been independently validated as both a tubulin polymerization inhibitor (via the oxazole-bridged combretastatin pharmacophore) [4] and a VEGFR2 kinase inhibitor scaffold (via the 2-anilino-5-aryloxazole series with IC₅₀ values as low as 17 nM) [5]. The 5-(4-bromo-3,5-dimethoxyphenyl)oxazole core can be elaborated at the oxazole 2-position with aniline substituents to introduce kinase inhibitory activity while retaining the tubulin-binding dimethoxyphenyl A-ring. This dual-target approach is supported by the demonstrated synergy between HDAC and tubulin inhibition in oxazole-bridged combretastatin derivatives with tethered hydroxamic acids [6]. The bromine handle at the A-ring 4-position provides an additional diversification point for fine-tuning both tubulin affinity and kinase selectivity.

Structure-Guided Colchicine Site Inhibitor Design Using X-Ray Crystallography

The oxazole motif is a recurring pharmacophore in tubulin colchicine site inhibitors, and the structural requirements for optimal interactions with the colchicine binding pocket have been systematically reviewed [7]. The 5-(4-bromo-3,5-dimethoxyphenyl)oxazole scaffold provides a structurally defined starting point for structure-guided design using available tubulin-colchicine site crystal structures. The 3,5-dimethoxy substitution pattern on the A-ring is known to be critical for colchicine site binding, and the 4-bromo substituent can be used both for electronic tuning of binding affinity and as a heavy atom for X-ray crystallographic phasing [7]. The related bromo-substituted aryloxazoles have been characterized by single-crystal X-ray diffraction, demonstrating the feasibility of obtaining high-resolution structural data for this compound class [2]. This scenario is specifically relevant for academic and industrial groups pursuing fragment-based or structure-based drug design against the tubulin colchicine site.

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